

Application Note: Ebopiprant Cell-Based Assays for Uterine Cells

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Compound of Interest

Compound Name: Ebopiprant

Cat. No.: B607259

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Introduction

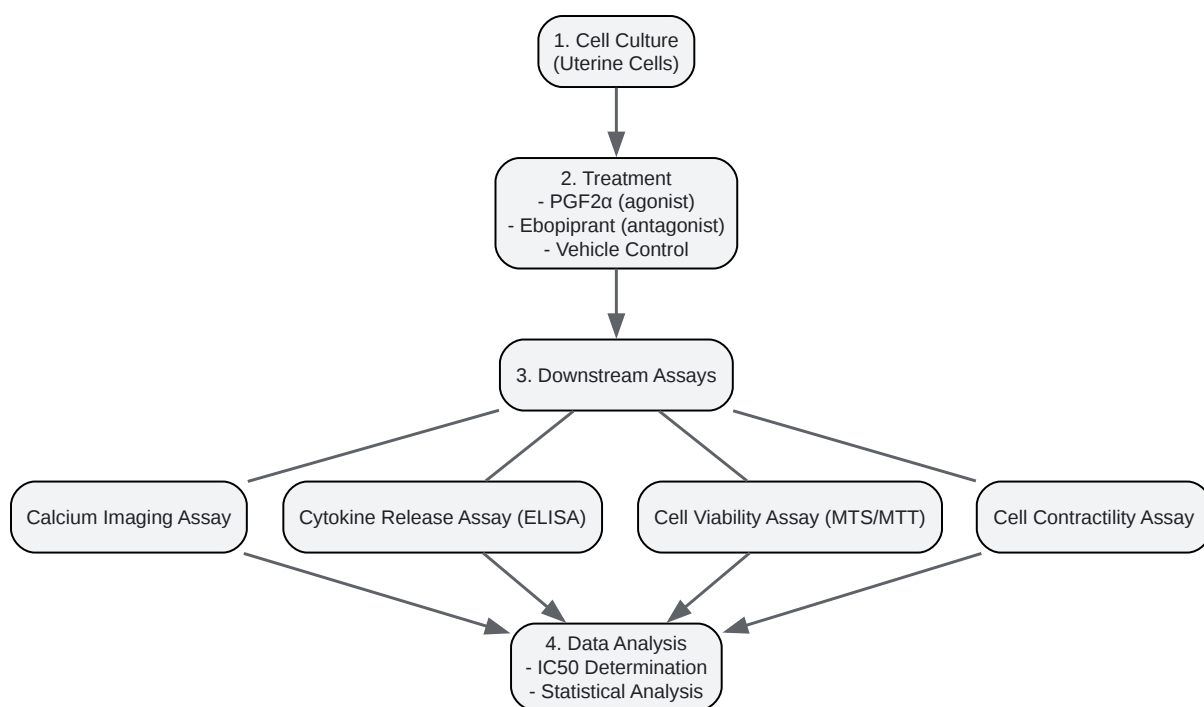
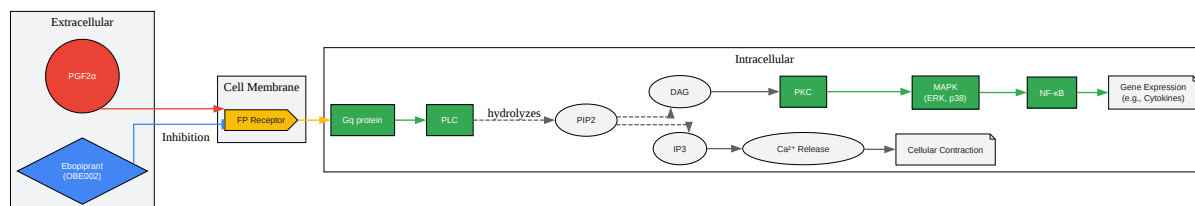
Ebopiprant (also known as OBE022) is an orally active, selective antagonist of the prostaglandin F₂ α (PGF₂ α) receptor (FP receptor).[1][2][3] PGF₂ α is a potent signaling molecule involved in numerous physiological processes in the uterus, including myometrial contractions, inflammation, and cervical ripening.[1][4] By blocking the FP receptor, **ebopiprant** has the potential to mitigate PGF₂ α -driven uterine activity, making it a therapeutic candidate for conditions such as preterm labor. This application note provides detailed protocols for cell-based assays to characterize the effects of **ebopiprant** on uterine cells.

Ebopiprant is a prodrug that is rapidly converted to its active metabolite, OBE002. Preclinical studies have demonstrated that OBE002 effectively inhibits spontaneous and PGF₂ α -induced contractions in human myometrial tissue. Understanding the cellular mechanisms of **ebopiprant** is crucial for its continued development and for exploring its potential in other uterine pathologies.

PGF₂ α Signaling Pathway in Uterine Cells

PGF₂ α exerts its effects by binding to the G-protein coupled FP receptor. In uterine cells, this binding primarily activates the Gq alpha subunit, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol

(DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca^{2+}). The increase in intracellular Ca^{2+} and the activation of protein kinase C (PKC) by DAG trigger a series of downstream events, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK and p38, and the activation of transcription factors like NF- κ B and NFAT. These signaling pathways ultimately regulate cellular responses such as muscle contraction, gene expression, and the production of inflammatory mediators.



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